molecular formula C9H7Cl B1591393 5-Chloro-1H-indene CAS No. 3970-51-2

5-Chloro-1H-indene

Cat. No. B1591393
CAS RN: 3970-51-2
M. Wt: 150.6 g/mol
InChI Key: UYDGBPWSONPHKY-UHFFFAOYSA-N
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Description

5-Chloro-1H-indene is an organic compound with the molecular formula C9H7Cl . It has an average mass of 150.605 Da and a monoisotopic mass of 150.023621 Da .


Synthesis Analysis

The synthesis of 5-Chloro-1H-indene involves several steps. One method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-indene consists of a nine-carbon ring with a chlorine atom attached . It has a density of 1.2±0.1 g/cm3, a boiling point of 228.7±29.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .


Physical And Chemical Properties Analysis

5-Chloro-1H-indene has a molar refractivity of 42.9±0.3 cm3, a polarizability of 17.0±0.5 10-24 cm3, and a surface tension of 45.1±3.0 dyne/cm . It also has a molar volume of 123.8±3.0 cm3 .

Scientific Research Applications

Synthesis of Indene Derivatives

5-Chloro-1H-indene serves as a foundational chemical in synthesizing novel indene derivatives. For instance, Shershnev et al. (2022) demonstrated that reactions of certain chlorinated compounds with arenes in Brønsted superacid CF3SO3H afford 3-methyl-1-trichloromethylindenes, showcasing a novel class of indene derivatives. This process involves hydroarylation and cyclization, highlighting the compound's reactivity and utility in organic synthesis (Shershnev, I. A., Boyarskaya, I., & Vasilyev, A., 2022). Similarly, Khan and Wirth (2009) synthesized 3-iodo-1H-indene derivatives through iodonium-promoted carbocyclization, further emphasizing the compound's role in facilitating complex cyclization reactions leading to diverse indene-based structures (Khan, Z., & Wirth, T., 2009).

Catalytic Applications

Research into 5-Chloro-1H-indene derivatives has also extended into the realm of catalysis. Wechsler et al. (2006) explored Rh(I) and Ir(i) derivatives of a P(S),N-substituted indene ligand, revealing insights into their synthetic, structural, and catalytic properties, particularly in alkene hydrosilylation studies. This work demonstrates the potential of indene derivatives in catalyzing chemical transformations, offering a foundation for future catalytic system developments (Wechsler, D., Myers, A., McDonald, R., Ferguson, M., & Stradiotto, M., 2006).

Material Science and Molecular Building Blocks

Doddipatla et al. (2021) highlighted an unusual pathway for the formation of indene via a bimolecular reaction, suggesting its potential as a molecular building block for non-planar polycyclic aromatics and fullerenes. This study underscores the importance of understanding the low-temperature chemistry of carbon, including 5-Chloro-1H-indene derivatives, in the galaxy's carbon cycle, which has implications for materials science and astrochemistry (Doddipatla, Srinivas et al., 2021).

Safety And Hazards

5-Chloro-1H-indene is classified as a warning substance . It has hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-chloro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDGBPWSONPHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585782
Record name 5-Chloro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-indene

CAS RN

3970-51-2
Record name 5-Chloro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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